Cas no 1520724-92-8 (3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)-)
![3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)- structure](https://ja.kuujia.com/scimg/cas/1520724-92-8x500.png)
3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- 3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)-
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- インチ: 1S/C9H12N4/c1-6(2)13-8-7(12-9(13)10)4-3-5-11-8/h3-6H,1-2H3,(H2,10,12)
- InChIKey: UPGQSZUAUSLAEZ-UHFFFAOYSA-N
- SMILES: C12N(C(C)C)C(N)=NC1=CC=CN=2
3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-645784-1.0g |
3-(PROPAN-2-YL)-3H-IMIDAZO[4,5-B]PYRIDIN-2-AMINE |
1520724-92-8 | 1.0g |
$821.0 | 2023-03-05 | ||
Enamine | EN300-645784-5.0g |
3-(PROPAN-2-YL)-3H-IMIDAZO[4,5-B]PYRIDIN-2-AMINE |
1520724-92-8 | 5.0g |
$2154.0 | 2023-03-05 | ||
Enamine | EN300-645784-2.5g |
3-(PROPAN-2-YL)-3H-IMIDAZO[4,5-B]PYRIDIN-2-AMINE |
1520724-92-8 | 2.5g |
$1701.0 | 2023-03-05 | ||
Enamine | EN300-645784-10.0g |
3-(PROPAN-2-YL)-3H-IMIDAZO[4,5-B]PYRIDIN-2-AMINE |
1520724-92-8 | 10.0g |
$2708.0 | 2023-03-05 |
3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)- 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)-に関する追加情報
Research Briefing on 3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)- (CAS: 1520724-92-8)
This research briefing provides an in-depth analysis of the latest scientific findings related to the compound 3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)- (CAS: 1520724-92-8). This heterocyclic compound has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. The briefing synthesizes recent studies, highlighting key insights into its synthesis, biological activity, and therapeutic potential.
Recent literature indicates that 3H-Imidazo[4,5-b]pyridin-2-amine derivatives, including the 3-(1-methylethyl)- variant, exhibit notable pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role as a potent inhibitor of protein kinases involved in inflammatory pathways. The compound's unique structural features, such as the imidazopyridine core and isopropyl substitution, contribute to its high binding affinity and selectivity.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 1520724-92-8. A novel catalytic method reported in Organic Letters (2024) employs palladium-catalyzed C-H activation, reducing reaction times and improving scalability. This methodological innovation addresses previous challenges associated with the compound's complex heterocyclic framework.
Biological evaluations have further elucidated the compound's mechanism of action. In vitro studies using cancer cell lines revealed that 3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)- induces apoptosis via modulation of the PI3K/AKT/mTOR pathway. These findings were corroborated by molecular docking simulations, which identified specific interactions with kinase domains. Such data underscore its potential as a lead compound for oncology therapeutics.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 1520724-92-8. Recent pharmacokinetic studies highlighted issues such as moderate oral bioavailability and rapid hepatic metabolism. Researchers are exploring prodrug strategies and formulation enhancements to overcome these limitations, as discussed in a 2024 review in Drug Discovery Today.
In conclusion, 3H-Imidazo[4,5-b]pyridin-2-amine, 3-(1-methylethyl)- represents a compelling candidate for further drug development. Its multifaceted biological activity and improved synthetic accessibility position it as a valuable scaffold in medicinal chemistry. Future research should focus on advancing preclinical studies and addressing pharmacokinetic challenges to fully realize its therapeutic potential.
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